Camphidine

描述

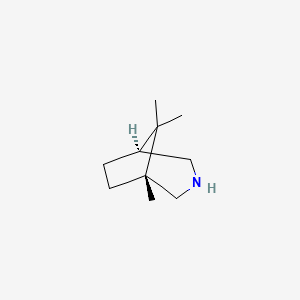

Structure

3D Structure

属性

CAS 编号 |

465-49-6 |

|---|---|

分子式 |

C10H19N |

分子量 |

153.26 g/mol |

IUPAC 名称 |

(1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane |

InChI |

InChI=1S/C10H19N/c1-9(2)8-4-5-10(9,3)7-11-6-8/h8,11H,4-7H2,1-3H3/t8-,10+/m1/s1 |

InChI 键 |

CHRAJVQLWOMYQI-SCZZXKLOSA-N |

SMILES |

CC1(C2CCC1(CNC2)C)C |

手性 SMILES |

C[C@@]12CC[C@@H](C1(C)C)CNC2 |

规范 SMILES |

CC1(C2CCC1(CNC2)C)C |

其他CAS编号 |

49707-52-0 |

同义词 |

camphidine |

产品来源 |

United States |

Synthetic Methodologies for Camphidine and Its Derivatives

Classical Synthetic Routes

Classical synthetic routes to camphidine and its derivatives often rely on established reactions involving camphor (B46023) and various amine sources.

This compound can be synthesized through the reaction of camphor with ammonia (B1221849) or other amines. fishersci.ca This fundamental approach leverages the inherent bicyclic structure of camphor to construct the this compound scaffold. For instance, camphor derivatives can undergo transformations involving reaction with hydroxylamine (B1172632) to form oximes, which are then reduced to yield amine hydrochlorides. nih.gov

A notable application of this classical route involves the preparation of novel 4-substituted this compound derivatives, which have been successfully synthesized starting from (+)-camphor through a multi-step sequence. nih.govresearchgate.net

The this compound core offers diverse opportunities for derivatization, leading to a variety of functionalized analogs. A key strategy involves the synthesis of 4-substituted this compound derivatives. nih.govresearchgate.net Furthermore, (1S)-(+)-camphorquinone, a related camphor derivative, has been transformed into diamines through a two-step process. These diamines can then be cyclized to form imidazoline (B1206853) salts, which serve as precursors for N-heterocyclic carbenes (NHCs). nih.govresearchgate.net

Another significant derivatization approach focuses on synthesizing regio- and stereo-chemically diverse diamines based on the d-(+)-camphor scaffold. This involves starting materials such as (1S)-(+)-ketopinic acid and (1S)-(+)-10-camphorsulfonic acid. These syntheses yield various 1,2-, 1,3-, and 1,4-diamines, exhibiting isomeric diversity in the attachment of primary and tertiary amine functions, as well as exo/endo-isomerism. researchgate.netmdpi.com

Table 1: Examples of Camphor-Derived Diamines from (1S)-(+)-Ketopinic Acid and (1S)-(+)-10-Camphorsulfonic Acid

| Precursor Compound | Type of Diamine Synthesized | Isomeric Diversity | Reference |

| (1S)-(+)-Ketopinic Acid | 1,2-diamines | Regio- and stereo-chemically diverse | researchgate.netmdpi.com |

| (1S)-(+)-10-Camphorsulfonic Acid | 1,3- and 1,4-diamines | Regio- and stereo-chemically diverse | researchgate.netmdpi.com |

Advanced Synthetic Approaches

Advanced synthetic approaches for this compound and its analogs incorporate sophisticated reaction mechanisms and strategies to achieve precise control over molecular architecture.

Rearrangement reactions play a crucial role in the synthesis of this compound derivatives, particularly the Beckmann rearrangement. This reaction, which converts oximes into amides, is often a critical step, and has been identified as a "bottleneck" in the synthesis of 4-substituted this compound derivatives. nih.govresearchgate.netresearchgate.netbyjus.comlibretexts.org The general mechanism of the Beckmann rearrangement involves the protonation of the oxime's hydroxyl group, followed by the migration of an alkyl or aryl group trans to the leaving group, leading to a carbocation intermediate that is subsequently attacked by water and undergoes tautomerization to form the amide. byjus.commasterorganicchemistry.com

During the Beckmann rearrangement of camphor-derived precursors, side products such as isoborneol (B83184) derivatives can form, which themselves may undergo further rearrangements to yield novel products. nih.govresearchgate.net

The development of stereoselective and enantioselective synthetic methods is paramount for producing chiral this compound derivatives with desired three-dimensional structures. organic-chemistry.orgchiralpedia.comamazon.com Significant efforts have been directed towards the stereoselective synthesis of specific this compound isomers, such as (1R,2S,3R)-camphordiamine. researchgate.net

Stereodivergent synthesis, starting from chiral precursors like (1S)-(+)-ketopinic acid and (1S)-(+)-10-camphorsulfonic acid, allows for the preparation of a series of camphor-derived diamines with controlled stereochemistry. researchgate.netmdpi.com These diamines have been further transformed into bifunctional thiourea (B124793) organocatalysts, demonstrating high enantioselectivity in various catalytic applications. For example, a specific endo-1,3-diamine derived catalyst achieved 91.5:8.5 enantiomeric ratio (er) in the conjugative addition of acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.com Diastereoselective reduction of imines is also a common technique employed in this compound synthesis to control the stereochemical outcome. researchgate.net

Table 2: Stereoselective Synthesis Outcomes for Camphor-Derived Diamines

| Precursor Compound | Reaction Type | Product Type | Enantioselectivity (er) | Reference |

| (1S)-(+)-Ketopinic Acid | Diastereoselective reduction of imine | exo-aminoamide | 93:7 dr | researchgate.net |

| (1S)-(+)-Ketopinic Acid and (1S)-(+)-10-Camphorsulfonic Acid | Formation of thiourea organocatalysts | Camphor-derived diamines | Up to 91.5:8.5 er | mdpi.com |

The construction of complex this compound analogs often necessitates multi-step synthesis designs, where the product of one reaction serves as the starting material for the subsequent step, progressively building molecular complexity. researchgate.netorganic-chemistry.orgmdpi.commsckobe.comtcichemicals.com This approach allows for the introduction of various functional groups and structural modifications.

A notable example is the five-step preparation of novel 4-substituted this compound derivatives from (+)-camphor. nih.govresearchgate.net The strategic design of such multi-step sequences is crucial for overcoming synthetic challenges and accessing intricate molecular architectures. The use of (1S)-(+)-ketopinic acid as a common precursor for a range of camphor-derived diamines further exemplifies the utility of multi-step synthesis in creating diverse this compound analogs. researchgate.netmdpi.com

Precursors and Intermediate Compounds in this compound Synthesis

The synthesis of this compound and its various derivatives often leverages readily available and structurally related bicyclic compounds as starting materials. A primary precursor in many synthetic routes is camphor, a naturally occurring bicyclic ketone. This compound itself can be synthesized through the reaction of camphor with ammonia or other amines. ontosight.ai

Another important precursor is camphoric anhydride (B1165640), which has been utilized in the synthesis of camphidinium compounds. The reaction of camphoric anhydride with secondary aliphatic and alicyclic amines yields N-substituted camphoramic acids. These camphoramic acids serve as intermediates that can subsequently be reduced, typically with lithium aluminum hydride, to form aminoalkanols, which are then further transformed into camphidinium compounds. acs.org

Camphorquinone also plays a role as a chiral intermediate in the synthesis of various compounds, including diamines. These diamines, derived from camphorquinone, can then be cyclized to form imidazoline salts, which are precursors to N-heterocyclic carbenes. nih.govresearchgate.netmsu.ru Additionally, this compound derivatives have been synthesized by treating 3-arylmethyl derivatives with hydroxylamine-O-sulfonic acid in acetic acid at elevated temperatures. msu.ruresearchgate.net

The following table summarizes key precursors and intermediate compounds discussed in the synthesis of this compound and its derivatives:

| Compound Name | Role in Synthesis |

| Camphor | Primary starting material for this compound synthesis |

| Ammonia / Amines | Reactants with camphor to form this compound |

| Camphoric Anhydride | Precursor to N-substituted camphoramic acids |

| N-substituted Camphoramic Acids | Intermediate in camphidinium compound synthesis |

| Aminoalkanols | Intermediate in camphidinium compound synthesis |

| Camphorquinone | Chiral intermediate for diamines and carbene precursors |

| 3-Arylmethyl Derivatives | Precursors for specific this compound derivatives |

| Hydroxylamine-O-sulfonic acid | Reagent used in the synthesis of this compound derivatives |

Structural Elucidation and Stereochemical Analysis of Camphidine Compounds

Advanced Spectroscopic Characterization Techniques

Advanced spectroscopic methods are indispensable tools for the comprehensive structural elucidation and stereochemical analysis of complex organic molecules like Camphidine. These techniques provide detailed insights into the connectivity of atoms, their spatial arrangement, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and stereochemistry of organic compounds by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C) oregonstate.educarlroth.compitt.edu. The chemical shifts and coupling patterns observed in NMR spectra provide crucial information about the molecular framework.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is particularly valuable for determining the carbon skeleton of a molecule and for conformational analysis due to the wide range of chemical shifts observed for different carbon environments libretexts.orgwisc.edu. For this compound, a saturated bicyclic amine, the ¹³C NMR spectrum would exhibit distinct signals for each unique carbon atom within its rigid bicyclic framework.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of non-equivalent protons, their chemical environments (chemical shifts), and their connectivity to neighboring protons (coupling patterns and constants) oregonstate.edunmrdb.org. While direct ¹H NMR data for this compound is not extensively detailed in the provided search results, studies on its derivatives, such as N-nitrosothis compound, illustrate the utility of this technique for related this compound structures cdnsciencepub.com.

For N-nitrosothis compound, ¹H NMR spectra have been used to investigate its conformational dynamics, including syn-anti isomerism of the N-nitroso group and chair-boat equilibrium of the nitrogen-containing ring cdnsciencepub.com. The methyl resonances of N-nitrosothis compound, for example, have been observed at distinct chemical shifts, such as δ 0.886, 0.821, 0.799, and 0.733 in diphenyl ether solution, reflecting their unique magnetic environments within the molecule cdnsciencepub.com. Such detailed analysis of methyl and methylene (B1212753) proton signals, including their multiplicity and coupling constants, would be crucial for assigning the full spectrum of this compound and confirming its stereochemical configuration.

Table 1: Representative ¹H NMR Data for N-Nitrosothis compound Methyl Protons cdnsciencepub.com

| Proton Environment | Chemical Shift (δ, ppm) | Solvent |

| Methyl protons | 0.886, 0.821, 0.799, 0.733 | Diphenyl Ether |

Mass Spectrometry (MS) in Molecular Structure Determination

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to elucidate its molecular structure through the analysis of characteristic fragmentation patterns wikipedia.org. For this compound (C10H19N), the molecular ion peak would be observed at m/z 153.26, corresponding to its molecular weight rsc.org.

This compound and its derivatives, such as (+)-1-Cyano-d-camphidine, have been identified as components in various essential oils using Gas Chromatography-Mass Spectrometry (GC-MS), demonstrating the technique's effectiveness in identifying the compound within complex mixtures lumenlearning.comlibretexts.orgpg.edu.pl. In electron ionization (EI) mass spectrometry, amines typically undergo α-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom, leading to the formation of stable iminium ions libretexts.orgmiamioh.edu. This fragmentation pathway often results in the loss of alkyl radicals, providing characteristic fragment ions that aid in structural confirmation. The molecular ion peak for monoamines is typically an odd number libretexts.org.

Table 2: Expected Mass Spectrometry Data for this compound

| Feature | Expected Value/Observation |

| Molecular Ion ([M]+) | m/z 153 |

| Fragmentation Pattern | Characteristic α-cleavage products from the amine functional group, leading to loss of alkyl radicals. libretexts.orgmiamioh.edu |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrational modes of molecular bonds lumenlearning.comoregonstate.eduupi.edu. For this compound, a bicyclic secondary amine, characteristic absorption bands would be expected.

The N-H stretching vibration for a secondary amine typically appears as a medium-intensity band in the region of 3500-3300 cm⁻¹ uc.edu. The presence of C-H stretching vibrations from the saturated alkyl groups would be observed in the 3000-2850 cm⁻¹ range uc.edu. Additionally, the complex bending and stretching vibrations of the bicyclic carbon skeleton would contribute to the "fingerprint region" of the spectrum, typically below 1500 cm⁻¹, which is unique to each molecule and can be used for identification by comparison with known standards lumenlearning.comoregonstate.edu. While specific peak values for this compound's IR spectrum are not directly provided in the search results, PubChem indicates the availability of vapor phase IR spectra for the compound rsc.org.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber Range (cm⁻¹) | Notes |

| N-H stretch (secondary amine) | 3500-3300 | Medium intensity uc.edu |

| C-H stretch (alkane) | 3000-2850 | uc.edu |

| C-N stretch | 1250-1000 | Medium to strong uc.edu |

| Fingerprint Region | Below 1500 | Complex vibrations characteristic of the molecular structure lumenlearning.comoregonstate.edu |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum (typically 200-800 nm) libretexts.orgupi.edu. This technique is primarily used to study electronic transitions within molecules, particularly those containing chromophores—groups with conjugated π-electron systems or non-bonding electrons that can undergo n→π* or π→π* transitions libretexts.orgupi.edu.

This compound is a saturated bicyclic amine, meaning it lacks extensive conjugated double bonds or aromatic systems. Consequently, it does not possess significant chromophores that would absorb strongly in the UV-Vis region libretexts.orgupi.edu. Therefore, UV-Vis spectroscopy is generally not a primary technique for studying the electronic structure of this compound itself, as it would typically exhibit minimal or no characteristic absorption bands in this spectral range for electronic structure elucidation. Its utility would be limited to detecting impurities with chromophores or in derivatized forms that introduce such features.

Single Crystal X-ray Diffraction for Absolute Configuration Determination

Single crystal X-ray diffraction (XRSCD) is considered the most reliable strategy for determining the absolute configuration of molecules encyclopedia.pubspringernature.comresearchgate.net. This technique leverages the differences in the X-ray anomalous scattering effect of each atom to provide precise spatial positions of all atoms in a compound in the solid state encyclopedia.pub. This includes information on how atoms are connected, the molecular conformation, and accurate bond length and bond angle data encyclopedia.pub.

For chiral, enantiomerically pure natural products, X-ray crystallography can unambiguously determine the relative configuration of all stereogenic centers springernature.comresearchgate.net. The absolute configuration is then typically established by calculating parameters such as the Flack parameter (x) encyclopedia.pubresearchgate.netnih.gov. A Flack parameter close to zero (e.g., x < 0.1) with a small standard uncertainty (u < 0.04) indicates a correct absolute configuration encyclopedia.pub. The structures and absolute configurations of various intermediates and thiourea (B124793) derivatives, including those related to camphor (B46023) and potentially this compound, have been determined by X-ray diffraction researchgate.net.

Detailed Conformational Analysis

Conformational analysis is essential for understanding the preferred spatial arrangements of atoms in a molecule and how these arrangements influence its properties and reactivity. Nuclear magnetic resonance (NMR) spectroscopy is a valuable technique for the configurational and conformational analysis of cyclic systems, including this compound and its derivatives rsc.orgrsc.org.

Studies have explored the conformational analysis of analogs of fentanyl that incorporate the this compound system acs.org. For example, the spectra of camphidines, particularly N-methylthis compound hydrochloride, have been analyzed to deduce their configuration and conformational preferences rsc.orgrsc.org. While interpreting the spectra of camphidines can be challenging, NMR provides insights into the N-methyl resonance, which can appear as a doublet under suitable conditions, aiding in conformational deductions rsc.org. The possibility of structural assignments being affected by significant conformational differences between N-methyl hydrochloride and quaternary salts in other base systems is generally considered remote rsc.org.

Investigations into Stereoisomerism and Diastereoselectivity

Stereoisomerism is a fundamental aspect of this compound chemistry, given its bicyclic and chiral nature. Investigations into stereoisomeric pairs of cyclic quaternary ammonium (B1175870) salts, including those derived from this compound, have been conducted using proton magnetic resonance spectroscopy to analyze their configurations rsc.orgrsc.orgrsc.org. The relative intensities of signals in the NMR spectra of mixtures can indicate the proportions of different configurations rsc.org.

Diastereoselectivity is a critical consideration in the synthesis of this compound derivatives. For instance, this compound derivatives (e.g., 109a and 109b) have been synthesized from 3-arylmethyl derivatives, highlighting the importance of controlled synthetic pathways to achieve specific stereoisomers msu.ruresearchgate.net. In related camphor-derived syntheses, high diastereoselectivity has been observed in reactions such as the reduction of imines researchgate.netresearchgate.net. For example, a diastereoselective reduction of imine 4 with NaCNBH₃ in methanol (B129727) in the presence of acetic acid yielded exo-aminoamide 5a with high diastereoselectivity (dr 93:7) researchgate.net. Another example involves the formation of functionalized 3,5-dihydroxy cyclohexane (B81311) derivatives via a domino aldol-aldol reaction sequence, which also exhibits excellent diastereoselectivity (de >99%) researchgate.net. The use of chiral enamines, which can be derived from camphor, in photochemical α-alkylation of aldehydes has shown effective stereochemical control over the enantioselective radical-trapping process, further demonstrating the role of stereochemistry in reactions involving this compound-related scaffolds acs.org.

Table 1: Key this compound Compounds and Related Structures

| Compound Name | PubChem CID nih.govnih.gov | Molecular Formula nih.gov | IUPAC Name nih.gov |

| This compound | 101681 | C₁₀H₁₉N | (1R,5S)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane |

| (+)-1-Cyano-d-camphidine | 573257 | C₁₁H₁₈N₂ | Not specified in source |

| Camphor | 2537 | C₁₀H₁₆O | (1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |

Table 2: Diastereoselectivity in Related Reactions

| Reaction Type | Substrate | Product | Diastereoselectivity (de/dr) researchgate.netmsu.ruresearchgate.net |

| Synthesis of α-Monosubstituted Products | Not specified (from camphor derivatives) | Iminolactones 51a and 51b | >98% (in favor of endo-51a) msu.ru |

| Diastereoselective Reduction of Imine 4 | Imine 4 (camphor-derived) | exo-aminoamide 5a | 93:7 researchgate.net |

| Domino Aldol-Aldol Reaction Sequence | β-keto esters or β-diketones with nitro-olefins | Functionalized 3,5-dihydroxy cyclohexane derivatives | >99% researchgate.net |

Chemical Reactivity and Mechanistic Investigations of Camphidine Systems

Functionalization and Modification Strategies of the Camphidine Skeleton

The this compound skeleton, characterized by its rigid bicyclic structure and a secondary amine group, offers various avenues for functionalization and modification. The nitrogen atom is the primary site for reactions such as N-alkylation and N-acylation, allowing for the introduction of a wide range of substituents.

N-Alkylation: The secondary amine of this compound can be readily alkylated using alkyl halides. This reaction typically proceeds via nucleophilic substitution, where the nitrogen lone pair attacks the electrophilic carbon of the alkyl halide. The reactivity of the alkyl halide (iodide > bromide > chloride) and the reaction conditions, such as the choice of solvent and base, can influence the efficiency of the alkylation. For instance, the use of a non-nucleophilic base can prevent side reactions. Microwave-assisted N-alkylation in aqueous media has been shown to be an efficient and environmentally friendly method for the direct formation of tertiary amines from secondary amines and alkyl halides.

N-Acylation: Acylation of the this compound nitrogen is another common functionalization strategy. Acyl chlorides or acid anhydrides are typically employed as acylating agents in the presence of a base to neutralize the liberated acid. The resulting N-acyl this compound derivatives exhibit altered steric and electronic properties compared to the parent amine. The presence of an N-acyl group can significantly influence the conformation of the piperidine (B6355638) ring within the this compound structure. spectrabase.com

Hofmann Elimination: The this compound skeleton can be modified through the Hofmann elimination reaction. wikipedia.org This process involves the exhaustive methylation of the this compound nitrogen with excess methyl iodide to form a quaternary ammonium (B1175870) iodide salt. chemistry-online.com Subsequent treatment with a base, such as silver oxide in water, followed by heating, leads to an elimination reaction to form an alkene. chemistry-online.comslideshare.net Due to the steric bulk of the trimethylamino leaving group, the Hofmann elimination of this compound derivatives is expected to follow the Hofmann rule, yielding the less substituted alkene as the major product. wikipedia.orgjk-sci.com This reaction provides a method for opening the bicyclic ring system and introducing unsaturation.

| Functionalization Strategy | Reagents and Conditions | Product Type | Key Features |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkyl this compound | Introduction of alkyl substituents on the nitrogen atom. |

| N-Acylation | Acyl chloride or Acid anhydride (B1165640), Base (e.g., Pyridine) | N-Acyl this compound | Formation of an amide linkage, influencing conformation. spectrabase.com |

| Hofmann Elimination | 1. Excess CH₃I 2. Ag₂O, H₂O, Heat | Alkene | Ring-opening and formation of the least substituted alkene. wikipedia.orgchemistry-online.com |

Studies of Reaction Mechanisms

While specific studies on carbocationic rearrangements directly within the this compound skeleton are not extensively documented, the closely related camphor (B46023) and borneol systems are well-known to undergo such transformations, primarily through the Wagner-Meerwein rearrangement. wikipedia.orgchemistry-online.commychemblog.com This class of reaction involves a 1,2-shift of a hydrogen, alkyl, or aryl group to a neighboring carbocationic center, typically leading to a more stable carbocation. slideshare.netjk-sci.com The rigid bicyclic framework of these systems makes them prone to rearrangements that can alleviate ring strain. chemistry-online.com

For example, the acid-catalyzed dehydration of isoborneol (B83184) to camphene (B42988) is a classic illustration of a Wagner-Meerwein rearrangement. wikipedia.org It is plausible that under acidic conditions, protonation of a functional group on a this compound derivative could lead to the formation of a carbocation, which could then undergo a similar skeletal rearrangement.

Intramolecular rearrangements in this compound systems could be triggered under various conditions. For instance, the formation of a quaternary ammonium salt of this compound could potentially lead to rearrangements such as the Stevens or Sommelet-Hauser rearrangement, although these are less common for such bicyclic systems. scielo.org.mx These reactions involve the migration of a group to an adjacent atom within the molecule.

The specific substitution pattern on the this compound skeleton would be a critical factor in determining the feasibility and outcome of any intramolecular rearrangement. The inherent ring strain and stereoelectronic effects of the bicyclo[3.2.1]octane system would play a significant role in directing the rearrangement pathway.

The formation of N-alkyl and N-acyl derivatives of this compound generally follows well-established mechanistic pathways. N-alkylation proceeds through an S(_N)2 mechanism, where the amine acts as the nucleophile. The stereochemistry at the nitrogen center can be influenced by the bulky this compound framework.

N-acylation involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. In some cases, internal catalysis can play a role, for instance, if a substituent on the this compound derivative can facilitate the acylation reaction. rsc.org

Catalytic Transformations and Reactions

The chiral nature of this compound, derived from camphor, makes it and its derivatives attractive candidates for applications in asymmetric catalysis. Camphor-derived compounds have been successfully employed as chiral auxiliaries and ligands in a variety of metal-catalyzed reactions. mychemblog.com

Chiral Auxiliaries: this compound derivatives can potentially serve as chiral auxiliaries, where they are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For example, N-acyl derivatives of this compound could be used to control the stereoselectivity of aldol (B89426) reactions or Diels-Alder reactions. The rigid conformation of the this compound skeleton can provide a well-defined chiral environment to bias the approach of reagents.

Chiral Ligands: Functionalized this compound derivatives have the potential to act as chiral ligands for transition metal catalysts. The nitrogen atom, along with other introduced donor atoms, can coordinate to a metal center, creating a chiral catalytic species. Such catalysts can be employed in a range of asymmetric transformations, including hydrogenations, cross-coupling reactions, and allylic alkylations. For instance, camphor-derived diamines have been synthesized and converted into thiourea (B124793) organocatalysts, demonstrating their potential in asymmetric catalysis. mychemblog.com

| Catalytic Application | Role of this compound Derivative | Potential Reactions | Rationale |

| Asymmetric Synthesis | Chiral Auxiliary | Aldol reactions, Diels-Alder reactions, Alkylations | The rigid chiral scaffold directs the stereochemical outcome of the reaction. wikipedia.org |

| Asymmetric Catalysis | Chiral Ligand | Asymmetric hydrogenation, Asymmetric allylic alkylation | Coordination to a metal center creates a chiral catalyst for enantioselective transformations. |

| Organocatalysis | Organocatalyst | Michael additions | Camphor-derived diamines have been shown to be effective organocatalysts. mychemblog.com |

Exploration of Novel Reaction Pathways

The unique structural features of this compound open up possibilities for the exploration of novel reaction pathways. For example, C-H functionalization of the this compound skeleton could provide a direct method for introducing new functional groups at positions other than the nitrogen atom. Recent advances in transition metal-catalyzed C-H activation could be applicable to this system.

Ring-opening reactions, other than the Hofmann elimination, could also be explored. For instance, under specific conditions, cleavage of one of the C-N bonds could lead to the formation of functionalized monocyclic or acyclic compounds, which could be valuable synthetic intermediates.

Furthermore, the development of this compound-based organocatalysts is an area with potential for new discoveries. By strategically introducing functional groups capable of hydrogen bonding or other non-covalent interactions, new catalysts for a variety of asymmetric reactions could be designed. The synthesis of this compound-derived diamines and their use as thiourea organocatalysts in conjugate addition reactions is a promising step in this direction. mychemblog.com

Research on Camphidine Derivatives and Analogs

Design and Synthesis of Novel Camphidine Scaffolds

The design and synthesis of novel this compound scaffolds often leverage the bicyclic nature of camphor (B46023), from which many this compound derivatives originate ontosight.aimsu.ru. This compound itself can be synthesized through various methods, including the reaction of camphor with ammonia (B1221849) or other amines, serving as a versatile building block ontosight.ai.

Significant efforts have been directed towards preparing novel 4-substituted this compound derivatives. For instance, two such derivatives, 10a and 10b, have been successfully synthesized from (+)-camphor in a five-step process, with the Beckmann rearrangement identified as a critical and often rate-limiting step in the synthesis pathway dntb.gov.uaresearchgate.net. Further synthetic endeavors have involved the treatment of 3-arylmethyl derivatives (e.g., endo/exo-97a, exo-97b, and endo-97b) with hydroxylamine-O-sulfonic acid in acetic acid at elevated temperatures to yield this compound derivatives 109a and 109b msu.ru. The functionalization and modification of camphor, a closely related bicyclic system, have demonstrated that even minor variations in the structure of carboxylic acids used in reactions can drastically alter the reaction's direction, leading to unexpected outcomes msu.ru. This highlights the intricate nature of designing and synthesizing new scaffolds based on this rigid bicyclic framework.

Structure-Activity Relationship (SAR) Studies in Chemical Research Contexts

Structure-Activity Relationship (SAR) studies are fundamental in chemical research, aiming to understand how changes in a molecule's chemical structure correlate with alterations in its biological activity wikipedia.orgjocpr.com. This principle allows for the prediction of biological activity from molecular structure and guides the design of new compounds with desired properties wikipedia.org. While detailed SAR studies specifically focused solely on this compound derivatives are limited in readily available literature, the compound's potential as a precursor to complex biologically active molecules makes it a relevant scaffold for such investigations ontosight.ai.

Correlating Structural Modifications with Investigated Activities in Models

In the broader context of camphor-derived compounds, which share structural similarities with this compound, SAR has been explored. For example, studies on camphor-derived organocatalysts have utilized docking studies to rationalize their monoamine oxidase A (MAO-A) SAR based on MAO-A/MAO-B homology models researchgate.net. This indicates that computational models can be employed to correlate structural features of camphor-based compounds with their enzymatic activities.

While specific data tables detailing this compound derivative modifications and their corresponding activities are not extensively reported, the general approach involves systematically altering substituents on the this compound scaffold and evaluating the resulting biological effects in various models. This iterative process helps identify key structural determinants for activity, guiding further optimization mdpi.com.

Impact of Stereochemistry on Chemical Reactivity and Molecular Recognition

The stereochemistry of this compound is inherently complex, giving rise to various stereoisomers whose properties can differ significantly ontosight.ai. Stereochemistry plays a crucial role in influencing chemical reactivity and the mechanism of reactions, as the three-dimensional arrangement of atoms dictates how molecules interact wikipedia.orglumenlearning.com. For instance, in reactions where a bond to a chiral carbon breaks, the stereochemistry of the product can either be retained, inverted, or lead to a racemic mixture, depending on the reaction mechanism (e.g., SN2 reactions typically lead to inversion, while SN1 reactions can lead to racemization) lumenlearning.comchemistrysteps.compressbooks.pub.

In the context of molecular recognition, stereochemistry is paramount. Chiral molecules, like this compound and its derivatives, often interact preferentially with other chiral biological entities such as enzymes and receptors wikipedia.orgnih.gov. This enantioselectivity is a cornerstone of biological systems, where the "lock-and-key" metaphor describes the precise fit required for interaction nih.gov. For example, studies on CXCR4-peptide recognition demonstrated that D-amino acid peptides could compete with L-peptides, highlighting a remarkable stereochemical flexibility at the CXCR4-peptide interface, which could be exploited for developing novel high-affinity and stable molecules nih.gov. The presence of specific stereoisomers can dictate not only the binding affinity but also the downstream biological response. Research on prism core.ac.ukarenes, for instance, showed that branched alkyl groups increase the energy barrier for stereochemical inversion, leading to greater conformational rigidity and enhanced guest binding affinities, illustrating how stereochemical features impact molecular recognition abilities rsc.org.

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a strategic approach in drug design where an atom or a group of atoms in a molecule is exchanged with another, broadly similar, atom or group cambridgemedchemconsulting.comdrughunter.com. The primary objective is to create new molecules that retain similar biological properties to the parent compound while potentially improving physicochemical properties, potency, selectivity, metabolic pathways, or reducing toxicity drughunter.comresearchgate.net. Bioisosteres often mimic the size, shape, and electronic properties of the original motif drughunter.com.

Common examples of bioisosteric replacements include the exchange of hydrogen with deuterium (B1214612) or fluorine to modulate metabolism or off-target activity, or the replacement of carboxylic acid moieties with groups like tetrazoles or 5-oxo-1,2,4-oxadiazoles to improve cell permeability and oral bioavailability cambridgemedchemconsulting.comdrughunter.comenamine.net. While general principles and examples of bioisosteric replacements are well-established in medicinal chemistry, specific documented instances of bioisosteric replacements directly applied to the this compound scaffold are not widely detailed in the provided search results. However, given this compound's role as a scaffold in medicinal chemistry, this strategy would be a logical avenue for its derivatives to optimize drug-like properties ontosight.ai.

Preparation of Heterocyclic Analogs

The preparation of heterocyclic analogs involves replacing one or more carbon atoms in a ring system with different heteroatoms (e.g., nitrogen, oxygen, sulfur) to create new ring structures ijirset.com. This approach is widely used to generate diverse chemical entities with altered properties and biological activities ijirset.commdpi.com.

While direct examples of this compound's heterocyclic analogs are limited in the search results, research has focused on synthesizing heterocyclic compounds containing the camphor fragment, which is structurally related to this compound. For instance, novel heterocyclic compounds derived from camphor have been synthesized and evaluated for their biological activities, such as cytotoxicity against cancer cell lines rsc.org. One such camphor-derived heterocycle demonstrated significant inhibitory effects against MCF-7 breast carcinoma cells and A549 lung cancer cells, with molecular docking studies supporting its high binding energy rsc.org. Furthermore, N-heterocyclic carbene precursors based on camphor have also been synthesized, indicating the potential for incorporating diverse heterocyclic elements into camphor-derived scaffolds dntb.gov.ua. The broad utility of heterocyclic rings in pharmaceuticals suggests that similar strategies could be applied to this compound to explore novel analogs with varied biological profiles beilstein-journals.org.

Computational and Theoretical Chemistry Studies of Camphidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting and analyzing the electronic properties of atoms and molecules plos.orglookchem.com. They are crucial for verifying spectral data and predicting various molecular parameters, including nuclear magnetic resonance (NMR) chemical shifts, ultraviolet-visible (UV-Vis) absorption bands, and X-ray structure parameters plos.org.

Density Functional Theory (DFT) is a widely utilized computational quantum mechanical modeling method for investigating the electronic structure, particularly the ground state, of many-body systems like atoms and molecules lookchem.comhubspot.comornl.gov. It is favored for its balance of accuracy and computational efficiency compared to more traditional methods hubspot.commdpi.com. DFT can be applied to predict molecular structures, vibrational frequencies, thermochemistry, and electronic absorption bands scirp.org.

While direct DFT studies specifically on Camphidine are not prominently detailed in the available literature, DFT has been extensively applied to related bicyclic systems and camphor (B46023) derivatives. For instance, DFT studies have provided insights into the origins of asymmetric induction in the C-alkylation of chiral tropane- and homotropane-derived enamines, which are structurally analogous to this compound derivatives dntb.gov.ua. Furthermore, DFT calculations have been employed to investigate the interaction and solubility of camptothecin (B557342) derivatives, demonstrating its utility in understanding molecular properties and interactions mdpi.com.

Higher-level ab initio methods, such as Coupled-Cluster (CC) theory, particularly CCSD(T) (Coupled Cluster Singles and Doubles with perturbative triples), are considered the "gold standard" in quantum chemistry for achieving high accuracy in electronic structure predictions ornl.govosti.gov. These methods are capable of describing many molecular properties, including equilibrium geometries and reaction enthalpies, with accuracy comparable to or exceeding experimental data ornl.gov. However, their computational cost scales significantly with system size, making them more demanding for larger molecules ornl.gov.

Despite their high accuracy, specific applications of coupled-cluster theory or other higher-level ab initio methods directly to this compound are not commonly reported in the general literature. The computational expense associated with these methods often limits their application to smaller systems or as benchmarks for less computationally intensive methods like DFT ornl.gov.

Computational methods are routinely used to predict the molecular structures and energetics of chemical compounds researchgate.netarxiv.org. DFT, for example, is employed to determine optimized geometries, vibrational frequencies, and thermochemical parameters scirp.org. These predictions are crucial for understanding the stability and reactivity of molecules.

For this compound, basic computed properties are available through databases like PubChem, which include its molecular weight and other computed descriptors.

Table 1: Computed Properties of this compound (CID 101681)

| Property Name | Property Value | Reference |

| Molecular Weight | 153.26 g/mol | nih.gov |

| Exact Mass | 153.151749610 Da | nih.gov |

| Monoisotopic Mass | 153.151749610 Da | nih.gov |

| Topological Polar Surface Area | 12 Ų | nih.gov |

| Heavy Atom Count | 11 | nih.gov |

| Complexity | 174 | nih.gov |

Computational chemistry plays a vital role in elucidating reaction mechanisms and identifying transition states, which are fleeting, high-energy configurations that represent the peak of the energy barrier a reaction must overcome solubilityofthings.comethz.chnih.govsciencedaily.com. Understanding transition states is crucial for predicting reaction rates and outcomes, and for designing new synthetic pathways solubilityofthings.comeurekalert.orgcomputabio.com. Methods like DFT and QM/MM (Quantum Mechanics/Molecular Mechanics) are frequently used for this purpose solubilityofthings.comnih.gov.

Although specific reaction mechanisms involving this compound itself are not detailed in the search results, computational studies on related camphor derivatives demonstrate this capability. For instance, DFT calculations have been used to investigate potential transition states in reactions involving camphor-derived sulfonimines, providing insights into their reactivity and stereoselectivity researchgate.net. Similarly, DFT studies have rationalized experimental observations in the C-alkylation of enamines, shedding light on asymmetric induction through the analysis of transition states dntb.gov.ua. These examples highlight the potential for similar computational investigations into this compound's reactivity and synthetic transformations.

Computational methods are extensively used to predict spectroscopic properties such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra faccts.dearxiv.orgplos.orgcomputabio.comfrontiersin.orgnih.gov. These predictions are invaluable for molecular structure elucidation and compound identification, especially when experimental data is difficult or expensive to obtain computabio.comfrontiersin.org. Quantum chemical calculations can accurately compute NMR chemical shifts and coupling constants, taking into account the electronic structure and geometry of the molecule arxiv.orgcomputabio.com.

For example, studies on N-nitrosothis compound have involved both experimental and theoretical analyses of methyl NMR resonances, demonstrating the application of computational methods to characterize the compound's spectroscopic behavior osti.gov. Furthermore, the structures of novel camphor-derived amines and thioureas have been meticulously characterized using NMR techniques, with computational calculations often supporting and verifying experimental spectral data sciencedaily.comresearchgate.netnih.gov. While direct predicted NMR or IR spectra for this compound itself were not found, the established methodologies indicate that such predictions are feasible and would be highly beneficial for its characterization.

Computational Approaches to Conformational Isomerism

Conformational isomerism refers to the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds without breaking any bonds. For a rigid bicyclic system like this compound, the conformational landscape is primarily dictated by ring puckering and the orientation of substituents. Computational approaches are indispensable for mapping this landscape, identifying stable conformers, and quantifying their relative energies and interconversion barriers.

Common computational methods employed for conformational analysis include:

Molecular Mechanics (MM): Force field-based methods (e.g., MMFF94, MM2, MM3) are computationally efficient for exploring a wide range of conformations and identifying initial low-energy structures. They approximate the potential energy surface based on classical physics principles, using parameters derived from experimental data and higher-level quantum mechanical calculations. researchgate.net

Density Functional Theory (DFT): DFT methods provide a quantum mechanical description of molecular electronic structure and are widely used for geometry optimization, energy calculations, and vibrational analysis. They offer a good balance between accuracy and computational cost for systems of moderate size. Various functionals (e.g., B3LYP, PBE0, M06-2X) and basis sets are available, with dispersion corrections often necessary for accurate conformational energies. researchgate.netnih.govresearchgate.netacs.org

Ab Initio Methods: Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)), offer higher accuracy but are significantly more computationally demanding, typically reserved for smaller systems or for benchmarking lower-level methods. researchgate.netresearchgate.net

For this compound and its derivatives, computational studies would typically involve:

Conformational Search: Employing algorithms (e.g., systematic, random, Monte Carlo, molecular dynamics simulations) to generate a diverse set of initial conformers. dntb.gov.uasc.eduacs.org

Geometry Optimization: Minimizing the energy of each generated conformer using chosen computational methods (MM, DFT) to find stable structures.

Relative Energy Calculation: Determining the energy difference between the optimized conformers to identify the global minimum and other energetically accessible conformers.

Transition State Search: Identifying the energy barriers for interconversion between different conformers.

While detailed data for the parent this compound is not explicitly found, studies on its derivatives highlight the application of these methods. For instance, "4-substituted this compound derivatives" have been subjected to theoretical computations to examine conformational effects and their influence on chiroptical properties, indicating that their conformational landscape is explored computationally. dntb.gov.uadeepdyve.com Molecular models have also been used in the study of "N-nitrosothis compound" to understand hydrogen abstraction processes, which implicitly involves considering their molecular geometry and conformational preferences. cdnsciencepub.com Furthermore, there are reports on the "synthesis, structural, conformational and pharmacological study of new fentanyl derivatives of the this compound system," which would involve computational conformational analysis to understand their structure-activity relationships. acs.org

An illustrative example of a data table for conformational energies, if specific data for this compound were available, would appear as follows:

Table 1: Illustrative Conformational Energies of this compound Isomers

| Conformer ID | Relative Energy (kcal/mol) | Method/Basis Set | Key Structural Feature |

| Conformer A | 0.00 | DFT/B3LYP/6-31G | (e.g., "Chair-like") |

| Conformer B | 1.25 | DFT/B3LYP/6-31G | (e.g., "Boat-like") |

| Conformer C | 2.80 | DFT/B3LYP/6-31G* | (e.g., "Twist-boat") |

| ... | ... | ... | ... |

Modeling of Intermolecular Interactions and Binding Research

Modeling intermolecular interactions is crucial for understanding how this compound or its derivatives might interact with other molecules, including solvents, catalysts, or biological targets. Computational methods can provide insights into the nature, strength, and geometry of these non-covalent interactions. This is particularly relevant in fields like catalysis and drug design, where specific molecular recognition is paramount.

Key computational methods for modeling intermolecular interactions and binding include:

Molecular Dynamics (MD) Simulations: MD simulations track the time-evolution of a molecular system, allowing for the study of dynamic interactions, conformational changes in solution, and the formation of molecular complexes. They can reveal transient interactions and provide insights into the flexibility of binding. acs.orgdeepdyve.comnih.gov

Molecular Docking: This method predicts the preferred orientation (binding mode) of a small molecule (ligand, e.g., this compound) when bound to a larger molecule (receptor, e.g., a protein). Scoring functions are used to estimate the binding affinity. acs.orgscirp.org

Quantum Mechanical (QM) Interaction Energy Analysis: More rigorous QM methods, such as Symmetry-Adapted Perturbation Theory (SAPT) or Energy Decomposition Analysis (EDA), can decompose the total interaction energy into physically meaningful components (electrostatic, exchange-repulsion, dispersion, induction). This provides a detailed understanding of the forces driving molecular association. researchgate.netacs.orgrsc.org

For this compound derivatives, computational studies have touched upon intermolecular interactions in various contexts:

The formation of "EDA complexes" involving "N-(1'-cyclohexenyl)this compound" suggests computational investigation into electron donor-acceptor interactions, which are a type of intermolecular interaction. acs.org

An illustrative example of a data table for intermolecular interactions, if specific data for this compound or its binding to a target were available, would appear as follows:

Table 2: Illustrative Intermolecular Interaction Energies of this compound with a Model Ligand

| Interaction Type | Interaction Energy (kcal/mol) | Contributing Atoms (this compound) | Contributing Atoms (Ligand) | Method/Basis Set |

| Hydrogen Bond (N-H...O) | -5.2 | N11-H | O (Ligand) | DFT/B3LYP/6-31G* |

| Hydrophobic Interaction | -3.5 | Methyl groups | Alkyl chain (Ligand) | Molecular Dynamics |

| van der Waals | -2.8 | C4, C5, C6 | Aromatic ring (Ligand) | MMFF94 |

| ... | ... | ... | ... | ... |

Advanced Analytical Methodologies in Camphidine Research

Applications of Advanced Spectroscopic Techniques

Hyperspectral Imaging in Materials Analysis

Hyperspectral Imaging (HSI) is a powerful analytical technique that combines the principles of spectroscopy with traditional imaging, enabling the capture of a full spectrum of light for each pixel within an image mdpi.comgeoimage.com.aulemnatec.comnationalsubseacentre.comresearchgate.net. This process generates a "data cube" that contains both spatial and spectral information about an object's physical and chemical properties mdpi.comsemanticscholar.orglemnatec.comnationalsubseacentre.com. Each material or compound possesses a unique spectral signature—a characteristic pattern of light reflectance or absorbance across a range of wavelengths—which acts like a fingerprint for identification and quantification mdpi.comgeoimage.com.aunationalsubseacentre.comresearchgate.net.

In materials analysis, HSI is invaluable for a variety of applications:

Material Identification and Classification : By analyzing the unique spectral signatures, HSI can differentiate between materials that may appear visually similar, allowing for precise identification and classification of components within a complex sample mdpi.comnationalsubseacentre.com.

Compositional Mapping : HSI can visualize and quantify the distribution of different components within a material, revealing inhomogeneities or variations in composition across a surface mdpi.comnorthwaybiotech.com.

Defect Detection : The technique is sensitive to subtle changes in material composition or condition, making it effective for identifying defects, impurities, or signs of degradation mdpi.comnationalsubseacentre.com.

Non-destructive Analysis : HSI is typically a non-invasive and non-destructive method, making it suitable for analyzing sensitive or valuable samples without altering them nationalsubseacentre.com.

While hyperspectral imaging is widely applied in various fields, including mineral exploration, food quality control, environmental monitoring, and pharmaceutical production, specific detailed research findings or data tables focusing on the application of hyperspectral imaging for the materials analysis of Camphidine were not identified in the current literature mdpi.comsemanticscholar.orglemnatec.comnationalsubseacentre.comresearchgate.netnorthwaybiotech.com. Its potential utility for this compound, if studied, could involve characterizing its distribution in mixtures, identifying its presence in complex matrices, or assessing its purity in material formulations.

Chemometric and Multivariate Data Analysis in Spectroscopy

Chemometrics is a chemical discipline that employs statistical and mathematical methods to extract maximum chemical information from data, particularly from large and complex datasets generated by analytical instruments like spectrometers mdpi.comondalys.frconicet.gov.arresearchgate.net. Multivariate Data Analysis (MVDA) refers to a set of statistical techniques within chemometrics that analyze data involving multiple variables, often correlated, to uncover underlying patterns, relationships, and insights that might not be apparent through univariate analysis mdpi.comondalys.frconicet.gov.arresearchgate.net.

In spectroscopy, MVDA is crucial because spectral data (e.g., from UV-Vis, IR, Raman, or NMR spectroscopy) are inherently high-dimensional, with hundreds or thousands of data points (wavelengths) for each sample mdpi.comnih.govconicet.gov.arspecim.com. Key chemometric methods include:

Principal Component Analysis (PCA) : An unsupervised exploratory technique used to reduce the dimensionality of spectral data by transforming correlated variables into a smaller set of uncorrelated variables called principal components mdpi.comondalys.frconicet.gov.ar. PCA is effective for visualizing data, detecting clusters, identifying outliers, and understanding the main sources of variability within a dataset mdpi.comondalys.fr.

Partial Least Squares (PLS) Regression : A supervised method used for quantitative modeling, particularly when there are many correlated predictor variables (spectral data) and fewer response variables (e.g., concentration) ondalys.frconicet.gov.ar. PLS aims to find the relationship between the spectral data and the property of interest, enabling prediction and quantification ondalys.fr.

Classification Methods (e.g., SIMCA, PLS-DA) : These methods are used to build models that can classify unknown samples into predefined categories based on their spectral characteristics ondalys.frconicet.gov.ar.

MVDA in spectroscopy is widely applied for:

Quality Control and Process Monitoring : Detecting deviations or faults in manufacturing processes by monitoring spectral changes over time ondalys.fr.

Authentication and Origin Determination : Identifying the authenticity or geographical origin of materials based on their unique spectral fingerprints nih.govconicet.gov.ar.

Quantitative Analysis : Developing calibration models to quantify specific components in complex mixtures without the need for extensive chemical separation mdpi.comondalys.fr.

Exploratory Data Analysis : Gaining an in-depth understanding of the structure of complex datasets and identifying similarities or differences among samples mdpi.comondalys.fr.

Despite the broad applicability of chemometric and multivariate data analysis in various spectroscopic applications for chemical characterization and quality assessment, specific detailed research findings or data tables illustrating the use of these techniques on spectroscopic data of this compound were not identified in the current literature mdpi.comnih.govondalys.frconicet.gov.ar. The principles, however, would be applicable for comprehensive analysis of this compound's spectral properties, purity assessment, or identification in mixtures if such research were to be undertaken.

Preclinical and in Vitro Biological Research Contexts of Camphidine

Exploration as a Precursor for Investigational Biologically Active Molecules

Camphidine has been investigated for its potential as a precursor in medicinal chemistry, particularly in the synthesis of more intricate molecules possessing biological activity. iivs.org Its distinctive structural framework renders it a valuable scaffold for the development of novel pharmaceuticals and as a building block in organic synthesis. iivs.org Research has explored the synthesis of various "this compound compounds" as precursors for biologically active molecules. For instance, N-dialkylamino-3-azabicyclo[3.2.1]octane-2,4-diones, derived from this compound, have been prepared and subsequently screened for their hypotensive properties. rsc.orgnih.gov Further investigations into the sedative effects of this compound derivatives have shown that substitutions on the this compound ring or a related benzyl (B1604629) ring can modulate activity. Specifically, the introduction of chlorine, nitrite, methyl, and methoxy (B1213986) groups onto the benzyl ring has been observed to enhance the sedative effect. nih.gov The derivative (+)-1-Cyano-d-camphidine (PubChem CID 573257) is another example of a this compound-related compound that has been identified in biological contexts. academicjournals.orgnih.gov

In Vitro Investigations of Modulatory Activities

While this compound and its derivatives are found in natural extracts exhibiting various biological activities, direct, isolated in vitro studies detailing their specific modulatory mechanisms and quantitative effects are not extensively documented in the provided literature.

This compound has been broadly mentioned in contexts related to anti-inflammatory activity. researchgate.net Notably, (+)-1-Cyano-d-camphidine is a component of certain natural extracts that have demonstrated anti-inflammatory properties in in vitro models. For example, an oil extract from the algae Caulerpa microphysa, containing 5.84% (+)-1-Cyano-d-camphidine, was found to possess anti-inflammatory components. academicjournals.org Similarly, the essential oil of Achillea fragrantissima, which includes 0.26% (+)-1-Cyano-d-camphidine, is traditionally used for its anti-inflammatory effects. nih.gov The presence of (+)-1-Cyano-d-camphidine in these extracts suggests its potential contribution to their observed anti-inflammatory activities, which often involve mechanisms such as inhibition of protein denaturation, membrane stabilization, or modulation of inflammatory mediators. iivs.orgacademicjournals.orgnih.gov However, detailed in vitro mechanistic studies or quantitative data specifically for isolated this compound or (+)-1-Cyano-d-camphidine regarding their anti-inflammatory activity are not extensively reported in the available search results.

General mentions of "antithrombic" activity have been associated with this compound. researchgate.net However, specific in vitro research focusing on the antithrombotic activity of isolated this compound or its direct derivatives, including detailed mechanisms of action (e.g., effects on coagulation factors, platelet aggregation, or fibrinolysis) or quantitative data from in vitro assays, is not extensively documented in the provided search results. Research in the broader field of antithrombotic agents often employs various in vitro assays to evaluate their effects on coagulation pathways and platelet function. nih.govnih.govmdpi.comfoodandnutritionresearch.netmdpi.com

Role as a Building Block in Chemical Biology Tool Development

While this compound's unique structure makes it a scaffold for organic synthesis and the development of new pharmaceuticals iivs.org, specific documentation of its direct role as a building block in the development of chemical biology tools or probes (e.g., for specific protein modulation, imaging, or biological pathway interrogation) is not extensively detailed in the provided search results. The field of chemical biology actively develops small molecule probes to understand biological systems, identify therapeutic targets, and explore protein function. rsc.orgnih.govnih.govuniversiteitleiden.nlopentargets.orgcrick.ac.ukmdpi.comnih.govchemicalprobes.org However, this compound is not explicitly cited as a specific example of such a building block in the available literature.

Occurrence and Research in Natural Products Chemistry (e.g., essential oil components)

This compound and its derivatives have been identified as components in the essential oils of various natural products. Their presence is typically determined through techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: this compound and Derivative Occurrence in Essential Oils

| Source Plant | Compound | Percentage (%) | Reference |

| Thymus citriodorus L. | This compound | 1.3 | rsc.org |

| Hyptis brevipes | (+)-1-Cyano-d-camphidine | 2.84 | academicjournals.org |

| Achillea fragrantissima | (+)-1-Cyano-d-camphidine | 0.09 | academicjournals.orgnih.gov |

| Caulerpa microphysa | (+)-1-Cyano-d-camphidine | 5.84 | academicjournals.org |

| Kaempferia galanga L. | This compound | Not specified | universiteitleiden.nl |

As shown in Table 1, this compound has been found in the essential oil of Thymus citriodorus L. at a concentration of 1.3%. rsc.org A derivative, (+)-1-Cyano-d-camphidine, has been identified in the essential oil from the leaves of Hyptis brevipes at 2.84% and in the essential oil of Achillea fragrantissima at 0.09%. academicjournals.orgnih.gov It is also present in the oil extract from the algae Caulerpa microphysa at a higher concentration of 5.84%. academicjournals.org this compound has also been reported as a constituent in the essential oil of Kaempferia galanga L., although a specific percentage for this compound itself was not detailed in the available information. universiteitleiden.nl

Future Research Avenues and Interdisciplinary Perspectives in Camphidine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of camphidine and its derivatives traditionally involves reactions such as the treatment of camphor (B46023) with ammonia (B1221849) or other amines. ontosight.ai However, a significant future research avenue lies in developing more sustainable and efficient synthetic methodologies. This includes exploring green chemistry approaches that minimize waste, reduce energy consumption, and utilize renewable feedstocks. For instance, advancements in photoredox catalysis have enabled radical-polar crossover bicyclization reactions, offering a modular and systematic approach for the de novo synthesis of diverse saturated bicyclic amines, including those with fused ring systems (e.g., 4/5-, 5/5-, 6/5-, 7/5-, and 5/6-fused systems). This methodology, which emphasizes efficiency and sustainability, could be adapted and optimized for this compound synthesis, potentially leading to novel this compound derivatives with excellent diastereoselectivity. nih.gov Further exploration of catalytic methods, including organocatalysis or biocatalysis, could provide enantioselective and environmentally benign routes to specific this compound stereoisomers, avoiding harsh reagents and conditions.

Exploration of Undiscovered Chemical Reactivity and Transformations

Despite its known structure, the full spectrum of this compound's chemical reactivity and potential transformations remains an active area for future investigation. As a tertiary amine, this compound can undergo various reactions, including oxidation. Studies on other bicyclic tertiary amines have shown that electron transfer from the nitrogen atom can be a rate-determining step in oxidation reactions, suggesting a pathway for novel oxidative transformations of this compound. rsc.org Furthermore, certain bicyclic tertiary amines have been observed to undergo ring-opening reactions when treated with specific reagents like chlorocarbaphosphazenes, leading to the cleavage of alkyl groups and regiospecific substitution. ias.ac.inresearchgate.net Investigating similar reactions with this compound could reveal unexpected skeletal rearrangements or novel functionalization pathways, expanding its synthetic utility. The unique strained nature of its bicyclic system may also dictate specific reactivities, such as susceptibility to certain electrophilic or nucleophilic attacks, leading to new ring modifications or functional group interconversions.

Advancements in Stereochemical Control and Asymmetric Synthesis

This compound possesses a complex stereochemistry, giving rise to several stereoisomers. ontosight.ai A critical area for future research is the advancement of stereochemical control and asymmetric synthesis methods to selectively access specific this compound enantiomers or diastereomers. The development of engineered ω-transaminases has shown promise in the asymmetric synthesis of bulky chiral amines, including bicyclic ones, offering a mild, highly enantioselective, and environmentally friendly alternative to traditional chemical methods. mdpi.comrsc.org Such biocatalytic approaches could be tailored for this compound, enabling the production of specific stereoisomers with high enantiomeric excess. Additionally, phase-transfer catalyzed stereoselective conjugate addition reactions have been successfully applied in the asymmetric synthesis of bicyclic amino acids, which could inspire new strategies for constructing chiral this compound scaffolds. researchgate.net Given that this compound derivatives have been prepared from camphor, a readily available chiral scaffold, further research could leverage camphor's inherent chirality to direct the stereoselective synthesis of this compound and its functionalized derivatives. researchgate.netresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Discovery

Emerging Applications of this compound as a Versatile Chemical Scaffold in Academic Research

This compound's unique bicyclic structure makes it an intriguing and versatile chemical scaffold for academic research, particularly in the synthesis of complex molecules with potential biological activity. ontosight.ai Bicyclic aliphatic amines, including this compound, are increasingly popular in drug design due to their ability to provide rigid 3D frameworks that can improve both pharmacodynamic and pharmacokinetic properties of lead molecules. enamine.net Research has shown the utility of bicyclic amine scaffolds in developing G-protein coupled receptor 119 (GPR119) agonists, which are relevant for plasma glucose control, and as cyclin-dependent kinase 2 (CDK2) inhibitors, relevant for cancer treatment. nih.govgoogle.com Camphor-derived compounds, including this compound derivatives, have also been explored as chiral auxiliaries and organocatalysts in asymmetric synthesis, demonstrating their utility in creating new carbon-carbon bonds with stereogenic centers. researchgate.netresearchgate.net Future academic research will likely focus on functionalizing the this compound scaffold with various moieties to create diverse libraries of compounds for high-throughput screening in drug discovery, and for exploring its potential as a ligand in catalysis or as a building block for natural product synthesis.

Interdisciplinary Research with Materials Science and Supramolecular Chemistry

The distinct structural features of this compound lend themselves to interdisciplinary research at the interface of organic chemistry with materials science and supramolecular chemistry. In materials science, this compound or its derivatives could serve as precursors for the preparation of novel polymers or other materials with specific properties, such as enhanced thermal stability, unique optical characteristics, or tailored porosity. ontosight.aiontosight.ai The rigid bicyclic framework could impart specific conformational constraints to polymeric chains, influencing material properties. In supramolecular chemistry, this compound's amine functionality and bicyclic scaffold make it suitable for designing host-guest systems or self-assembling aggregates. Bicyclic compounds, including certain bicyclo[3.3.1]nonanes, have been successfully employed as scaffolds in supramolecular systems, acting as receptors for host-guest interactions or as monomers for the formation of discrete hydrogen-bonded aggregates. lu.sebhu.ac.inbbau.ac.in this compound could be engineered to form cryptands or other macrocyclic ligands capable of selectively binding metal ions or small molecules, leading to the development of new sensors, catalysts, or drug delivery systems. Its potential for forming non-covalent interactions, such as hydrogen bonding and electrostatic interactions, could be exploited to construct complex chemical architectures with tailored functionalities.

常见问题

Q. How should conflicting interpretations of this compound’s environmental impact be addressed in publications?

- Methodological Answer : Disclose all methodological limitations (e.g., assay sensitivity, model organism relevance) in the discussion section. Use Bayesian statistics to quantify uncertainty and propose follow-up studies to resolve ambiguities .

Key Considerations for Researchers

- Data Transparency : Archive raw datasets in repositories like Zenodo or Figshare, citing DOIs in publications .

- Conflict Analysis : Use funnel plots or Egger’s regression to detect publication bias in meta-analyses .

- Ethical Compliance : Obtain institutional approval for biological studies and disclose funding sources to mitigate bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。